Chlorimuron

Beschreibung

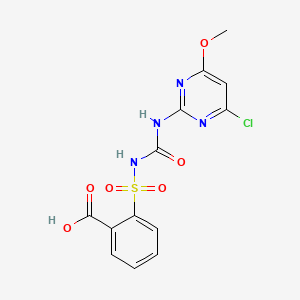

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O6S/c1-24-10-6-9(14)15-12(16-10)17-13(21)18-25(22,23)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUXZHMCCFLRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244020 | |

| Record name | Chlorimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99283-00-8 | |

| Record name | Chlorimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5PMS64MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Herbicidal Action in Plants

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

The primary mode of action for chlorimuron is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). umn.eduucanr.edu This enzyme plays a critical role in the biosynthesis of essential amino acids in plants. umn.eduucanr.edu this compound is absorbed by both the roots and foliage of plants and is then translocated through the xylem and phloem to the growing points, where the ALS enzyme is most active. ucanr.eduunl.edu The herbicidal activity of this compound is exceptionally potent, with laboratory assays demonstrating that very low concentrations are required to reduce the enzymatic activity of ALS by 50%. unl.edu

Specificity Towards Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)

| Amino Acid | Role in Plants |

| Valine | Essential for protein synthesis and normal growth. pressbooks.pub |

| Leucine | A key component of proteins and involved in various metabolic processes. pressbooks.pubresearchgate.net |

| Isoleucine | Crucial for protein structure and function. pressbooks.pubresearchgate.net |

Downstream Physiological Disruptions in Susceptible Plants

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a series of downstream physiological disruptions in susceptible plants. While the precise sequence of all phytotoxic events is still under investigation, the major consequences include the impairment of cell division and the induction of oxidative stress. ucanr.edu

| Affected Process | Observable Symptoms | Timeframe |

| Cell Division | Stunted growth, cessation of root and shoot elongation. scielo.brsmagrichem.com | Rapid inhibition, with visible symptoms appearing over days. ucanr.eduscielo.br |

| Plant Growth | Reduced biomass, chlorosis of new leaves, leaf curling. scielo.brsmagrichem.comnih.gov | 5-14 days. smagrichem.com |

| Plant Viability | Necrosis and complete plant death. smagrichem.com | 21-28 days. smagrichem.com |

Induction of Oxidative Stress Responses

In addition to halting growth, this compound can induce oxidative stress in susceptible plants. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. nih.govnih.gov The application of this compound has been shown to lead to an increase in malondialdehyde (MDA) content, which is a key indicator of lipid peroxidation and damage to cell membranes. nih.govfrontiersin.org

| Oxidative Stress Marker | Effect of this compound |

| Malondialdehyde (MDA) | Increased content, indicating lipid peroxidation. nih.govfrontiersin.org |

| Superoxide Dismutase (SOD) | Activity can be significantly decreased under high stress. nih.gov |

| Peroxidases (POD) | Activity may increase as a defense response. nih.gov |

Chlorimuron Uptake, Translocation, and Metabolism in Plant Systems

Absorption Dynamics in Foliar and Root Tissues

The entry of chlorimuron into a plant can occur through both the foliage and the roots. smagrichem.com The rate and extent of this absorption are influenced by the plant species, the age of the plant, and environmental conditions. cambridge.orgnih.gov

Studies utilizing radiolabeled this compound have provided quantitative insights into its absorption. Foliar absorption of 14C-chlorimuron after 72 hours was found to be similar among several species, including soybean, peanut, sicklepod, common cocklebur, and prickly sida. cambridge.org However, Florida beggarweed absorbed significantly less. cambridge.org In another study, root-applied 14C-chlorimuron uptake by soybean cultivars after 72 hours was approximately 6% of the total applied radioactivity, whereas morningglory species absorbed only about 1%. cambridge.org This difference in uptake is suggested as a potential reason for the moderate tolerance of morningglory to the herbicide. cambridge.org The age of the plant can also affect absorption; older peanut plants exhibited reduced absorption compared to younger ones. cambridge.org

Table 1: Foliar Absorption of 14C-Chlorimuron in Various Plant Species 72 Hours After Application

| Species | Common Name | Absorption Level |

|---|---|---|

| Glycine max | Soybean | Similar to Peanut |

| Arachis hypogaea | Peanut | Similar to Soybean |

| Cassia obtusifolia | Sicklepod | Similar to Soybean |

| Xanthium strumarium | Common Cocklebur | Similar to Soybean |

| Sida spinosa | Prickly Sida | Similar to Soybean |

| Desmodium tortuosum | Florida Beggarweed | Much Less than Others |

Table 2: Root Uptake of 14C-Chlorimuron 72 Hours After Exposure

| Species | Common Name | % of Total Applied Radioactivity Absorbed |

|---|---|---|

| Glycine max | Soybean (various cultivars) | ~6% |

| Ipomoea spp. | Morningglory (entireleaf and pitted) | ~1% |

Systemic Translocation Patterns within Plant Vasculature

Once absorbed, this compound moves systemically within the plant, which is crucial for its herbicidal action, particularly its effect on growing points. smagrichem.com This movement occurs through the plant's vascular tissues, the xylem and phloem.

This compound exhibits both symplasmic and apoplasmic translocation. cambridge.org The apoplastic pathway involves movement through non-living parts of the plant, such as cell walls and intercellular spaces, primarily within the xylem. unl.edubyjus.com The symplastic pathway involves movement through the living continuum of protoplasts connected by plasmodesmata, mainly associated with phloem transport. unl.eduawsjournal.org Studies have shown that translocation of root-absorbed this compound to shoots and leaves is generally limited across various species. cambridge.org Similarly, after foliar application, only slight symplasmic and apoplasmic movement was observed in species such as soybean, peanut, and several weeds. cambridge.org

As a systemic herbicide, this compound is transported to areas of active cell division, known as meristems, which are located at the tips of roots and shoots. smagrichem.comwikipedia.org Its mode of action involves inhibiting the acetolactate synthase (ALS) enzyme, which is vital for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine). smagrichem.com This inhibition halts cell division and growth in the meristematic tissues, leading to the characteristic symptoms of herbicide injury and eventual plant death. smagrichem.comumn.edu The disruption of growth in these key regions is the ultimate cause of the herbicide's effectiveness. smagrichem.com

Metabolic Transformation Pathways in Tolerant Plant Species

The primary determinant of this compound selectivity is the rate at which a plant can metabolize the compound into non-toxic forms. cambridge.org Tolerant species like soybeans can rapidly detoxify the herbicide, whereas susceptible weeds metabolize it much more slowly. cambridge.orgcambridge.org

This compound is often applied in its ethyl ester form, This compound-ethyl (B22764). tandfonline.com A critical initial step in its metabolism within the plant is de-esterification, a hydrolysis reaction that converts the ester into its corresponding free acid, this compound. tandfonline.comunl.eduresearchgate.net This enzymatic process is crucial because the free acid is the form that actually inhibits the acetolactate synthase enzyme. tandfonline.comresearchgate.net This conversion can be catalyzed by carboxylesterase enzymes. unl.eduresearchgate.net In tolerant species like soybean, this de-esterification is part of a rapid metabolic sequence. Following this step, the molecule can undergo further transformations, such as the formation of glutathione (B108866) conjugates, rendering it inactive. cambridge.orgoup.com The tolerance of soybeans is directly correlated with their ability to rapidly metabolize this compound, with a reported half-life of just 1 to 3 hours, compared to over 30 hours in sensitive species like common cocklebur. cambridge.org

Homoglutathione Conjugation Mechanisms

In tolerant plant species, particularly legumes such as soybeans, a primary detoxification pathway for this compound involves conjugation with homoglutathione (hGSH) core.ac.ukgoogle.com. Homoglutathione, a tripeptide analogue of glutathione (GSH) where the C-terminal glycine is replaced by β-alanine, is the predominant free thiol in many leguminous plants google.com. This conjugation reaction is a crucial element of Phase II detoxification and is catalyzed by the enzyme glutathione S-transferase (GST) core.ac.ukgoogle.com.

The mechanism involves the nucleophilic attack of the thiol group (-SH) of homoglutathione on an electrophilic site of the this compound molecule. This reaction results in the displacement of the chlorine atom from the pyrimidine (B1678525) ring of this compound and the formation of a stable, non-phytotoxic homoglutathione conjugate nih.gov. This conjugation significantly increases the water solubility of the this compound molecule, facilitating its subsequent sequestration and further metabolism.

Research has demonstrated that the rate of this GST-catalyzed conjugation is a key determinant of a plant's tolerance to this compound. Tolerant species like soybean exhibit high levels of GST activity towards this compound, leading to its rapid detoxification core.ac.uk. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active this compound to reach its target site, the acetolactate synthase (ALS) enzyme, and exert its herbicidal effect. Studies have shown a direct correlation between the speed of this metabolic inactivation and the plant's level of tolerance researchgate.net.

The specificity of GST enzymes for homoglutathione over glutathione in soybeans is a notable aspect of this detoxification process. In vitro and in vivo studies have indicated a marked preference for homoglutathione in the conjugation of certain herbicides, suggesting that this is an important factor in the herbicide selectivity observed in soybeans core.ac.ukgoogle.com.

Formation of Non-herbicidal Metabolites

Following the initial conjugation with homoglutathione, the resulting this compound-hGSH conjugate undergoes further metabolic processing, leading to the formation of a series of non-herbicidal metabolites. This is part of the Phase III detoxification process, which ultimately results in the sequestration or incorporation of the herbicide's remnants into the plant's cellular structures.

The this compound-hGSH conjugate is typically transported into the vacuole, a large, membrane-bound organelle within the plant cell nih.gov. This transport is an active process, often mediated by ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast) nih.gov. Sequestration within the vacuole effectively removes the detoxified herbicide from the cytoplasm, preventing any potential for it to interfere with cellular processes.

Once inside the vacuole, the conjugate can be further broken down by peptidases. These enzymes can cleave the glutamate and β-alanine residues from the homoglutathione portion of the molecule, leaving a cysteine conjugate. This cysteine conjugate may then undergo further modifications.

Additionally, the initial detoxification can sometimes involve hydroxylation of the this compound molecule, often mediated by cytochrome P450 monooxygenases, followed by conjugation to glucose researchgate.netoup.com. These glucosylated conjugates are also non-phytotoxic and are subject to vacuolar sequestration. The major degradation pathways for this compound-ethyl, the ethyl ester form of this compound, are known to include the formation of a sulfonamide and a pyrimidine-amine, as well as saccharin (B28170), among other degradates epa.gov. In corn, for instance, metabolism can involve hydroxylation of the pyrimidine ring followed by the formation of a glucose conjugate, in addition to the formation of glutathione conjugates researchgate.netnih.gov.

Ultimately, these metabolic processes convert this compound into a variety of polar, water-soluble, and non-phytotoxic compounds that are either securely stored in the vacuole or incorporated into insoluble cellular components like lignin, effectively permanently detoxifying the herbicide within the plant.

Physiological and Biochemical Basis of Plant Selectivity and Tolerance

The selectivity of this compound, its ability to control susceptible weeds without significantly harming tolerant crops, is predominantly based on the differential rates of its metabolic detoxification between plant species researchgate.netnih.gov. Tolerant plants, such as soybeans and peanuts, possess efficient enzymatic systems that rapidly metabolize this compound into non-toxic compounds, while sensitive plants lack this rapid detoxification capability nih.gov.

The primary biochemical mechanism underpinning this selectivity is the rapid conjugation of this compound with homoglutathione (in legumes) or glutathione, a reaction catalyzed by glutathione S-transferases (GSTs) core.ac.uktandfonline.com. The expression levels and specific activity of these GSTs are significantly higher in tolerant species. This leads to a swift inactivation of the herbicide before it can accumulate to phytotoxic levels at its site of action, the acetolactate synthase (ALS) enzyme.

Another key enzymatic system involved in the detoxification of some sulfonylurea herbicides, and thus contributing to selectivity, is the cytochrome P450 monooxygenase (CYP) family nih.govmdpi.com. These enzymes can catalyze Phase I reactions, such as hydroxylation, on the herbicide molecule. This initial modification can either detoxify the herbicide directly or prepare it for subsequent conjugation in Phase II. The expression and activity of specific CYP isozymes that are effective in metabolizing this compound can vary greatly between plant species, further contributing to selectivity. For example, in maize, hydroxylation of the pyrimidine ring is a key initial step in the detoxification of the related sulfonylurea herbicide, rimsulfuron, a process mediated by a cytochrome P450 enzyme researchgate.net.

The table below summarizes the differential metabolism of this compound in tolerant and susceptible plants, which forms the basis of its selectivity.

| Feature | Tolerant Plants (e.g., Soybean) | Susceptible Plants (e.g., various broadleaf weeds) |

| Primary Detoxification Pathway | Rapid enzymatic metabolism | Slow or negligible metabolism |

| Key Enzymes | High activity of Glutathione S-transferases (GSTs) and potentially Cytochrome P450s (CYPs) | Low activity of relevant GSTs and CYPs |

| Primary Metabolic Reaction | Fast conjugation with homoglutathione (hGSH) or glutathione (GSH) | Slow or no conjugation |

| Rate of Metabolism | High (rapid detoxification) | Low (slow detoxification) |

| Fate of this compound | Converted to non-herbicidal metabolites and sequestered | Remains in its active form |

| Effect on Acetolactate Synthase (ALS) | Minimal inhibition due to low concentration of active this compound | Significant inhibition leading to cessation of branched-chain amino acid synthesis |

| Overall Outcome | Tolerance to the herbicide | Injury and eventual plant death |

Therefore, the physiological and biochemical basis for this compound selectivity is not due to differences in the target site (ALS enzyme) sensitivity, but rather the inherent ability of tolerant plants to rapidly recognize and neutralize the herbicide through a multi-phase detoxification process involving enzymes like GSTs and CYPs.

Environmental Fate and Behavior of Chlorimuron

Degradation Pathways and Kinetics

The environmental persistence of chlorimuron is dictated by a combination of chemical and biological degradation processes. The primary routes of dissipation involve chemical hydrolysis, which is significantly influenced by environmental factors such as pH and temperature, and microbial biotransformation, where microorganisms utilize the compound as a substrate. nih.govresearchgate.net

Chemical Hydrolysis in Aqueous and Soil Environments

Chemical hydrolysis is a primary mechanism for the degradation of this compound in the environment. nih.govresearchgate.net This process involves the cleavage of the sulfonylurea bridge of the molecule. acs.org The rate of this reaction is highly dependent on the surrounding pH and temperature. nih.gov

The rate of this compound hydrolysis is strongly pH-dependent. researchgate.net The herbicide's persistence increases with rising pH. oup.com Under acidic conditions, hydrolysis is more rapid. For instance, the half-life (T1/2) of this compound in soil is reported to be between 17 to 25 days at a pH of 5. oup.comoup.com In contrast, as the pH increases, the rate of hydrolysis decreases significantly, and the half-life can extend to 70 days at higher pH levels. oup.comoup.com In a silt-loam soil, the half-life was observed to be 7 days at pH 6.3, which increased to 18 days at pH 7.8. oup.com Similarly, studies in aqueous solutions show that sulfonylurea herbicides like this compound are rapidly hydrolyzed at pH levels below 6, with the rate of degradation being greatly reduced at higher pH values. acs.org

| Condition | pH | Half-life (Days) | Source |

|---|---|---|---|

| Acidic Soil | 5 | 17-25 | oup.comoup.com |

| Silt-Loam Soil | 6.3 | 7 | oup.com |

| Silt-Loam Soil | 7.8 | 18 | oup.com |

| Higher pH Soil | >7 | Up to 70 | oup.comoup.com |

Temperature is another critical factor influencing the rate of this compound's chemical degradation. researchgate.netanalis.com.my An increase in temperature generally leads to a faster rate of hydrolysis. acs.orgusda.gov For example, the hydrolysis of the sulfonylurea bridge in water was observed to be more rapid at 50°C than at 30°C. acs.org In one study, dissipation in water at 25°C followed zero-order kinetics with a calculated half-life ranging from 388 to 725 days, whereas at 5°C, less than 7% of the this compound degraded over 112 days. acs.orgfao.org In soil, the effect is also pronounced, with dissipation being described by first-order kinetics and a half-life of 17 to 22 days at 25°C. acs.orgfao.org For many sulfonylurea herbicides, each 10°C rise in temperature can accelerate the hydrolysis rate by a factor of 2.2 to 4.7. usda.gov

| Matrix | Temperature (°C) | Observation | Source |

|---|---|---|---|

| Water | 5 | <7% degradation in 112 days | fao.org |

| Water | 25 | Half-life: 388-725 days | fao.org |

| Soil | 25 | Half-life: 17-22 days | fao.org |

| Water | 30 | Slower hydrolysis than at 50°C | acs.org |

| Water | 50 | Faster hydrolysis than at 30°C | acs.org |

Microbial Biotransformation and Mineralization

Alongside chemical hydrolysis, microbial transformation plays a significant role in the degradation of this compound in the environment. nih.gov Certain microorganisms can utilize this compound as a source of carbon, nitrogen, and sulfur for their growth and energy. oup.com

Several microbial species have been identified as capable of degrading this compound. The fungus Aspergillus niger has shown a notable ability to degrade This compound-ethyl (B22764), surviving in media with concentrations as high as 2 mg/mL, a level at which other fungi like Fusarium and Alternaria cannot survive. nih.govoup.com A. niger degrades the herbicide by releasing extracellular enzymes that convert it into simpler forms. oup.com Other identified degrading microbes include bacteria such as Pseudomonas sp. strain LW3 and Rhodococcus sp. D310-1, which also demonstrate the potential for bioremediation of this compound-contaminated soils. nih.govnih.gov The bacterium Enterobacter ludwigii sp. CE-1 has also been shown to utilize this compound-ethyl as its sole nitrogen source. researchgate.net

The microbial degradation of this compound proceeds through several pathways, with the cleavage of the sulfonylurea bridge being a common and primary route. nih.govnih.govresearchgate.net This cleavage breaks the molecule into two major metabolites. nih.gov

For instance, Aspergillus niger degrades this compound-ethyl via two main routes:

Cleavage of the sulfonylurea bridge : This pathway results in the formation of ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. nih.govoup.com

Cleavage of the sulfonylamide linkage : This alternative route generates the metabolite N-(4-methoxy-6-chloropyrimidin-2-yl) urea (B33335). nih.govoup.com

Further metabolites, such as saccharin (B28170) and N-methyl saccharin, have also been identified as resulting from the subsequent transformation of these initial products. nih.govoup.com Similarly, bacteria like Pseudomonas sp. LW3 and enzymes from Chenggangzhangella methanolivorans CHL1 also degrade this compound primarily through the cleavage of the sulfonylurea bridge. nih.govnih.gov

Metabolite Formation during Microbial Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in the soil environment. Various microorganisms, including fungi and bacteria, can break down the this compound molecule, leading to the formation of several metabolites. The degradation process primarily occurs through two major routes: the cleavage of the sulfonylurea bridge and the cleavage of the sulfonylamide linkage researchgate.netoup.com.

Studies utilizing the fungus Aspergillus niger have identified several key metabolites. The cleavage of the sulfonylurea bridge results in the formation of ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine researchgate.netoup.com. Alternatively, the cleavage of the sulfonylamide linkage generates N-(4-methoxy-6-chloropyrimidin-2-yl) urea researchgate.netoup.com. Further transformation of these primary metabolites can also occur; for instance, saccharin and N-methyl saccharin have been identified as subsequent products researchgate.net.

Degradation by the bacterium Rhodococcus sp. D310-1 has been shown to produce a wider array of metabolites. These include 2-amino-4-chloro-6-methoxypyrimidine, ethyl 2-sulfamoyl benzoate, 2-sulfamoyl benzoic acid, and o-benzoic sulfimide (B8482401) (saccharin). Other identified compounds suggest additional degradation pathways, such as de-esterification and modifications to the urea bridge.

Furthermore, research on Chenggangzhangella methanolivorans strain CHL1 has revealed a novel degradation pathway involving the opening of the pyrimidine (B1678525) ring, in addition to the more common pathways like sulfonylurea bridge cleavage and de-esterification.

Photodegradation and Volatilization Processes (Insignificance)

While photodegradation and volatilization are potential dissipation pathways for some herbicides, they are considered to be of minor importance for this compound under typical field conditions.

Volatilization: this compound-ethyl is characterized as a non-volatile compound herts.ac.uk. Its low vapor pressure and Henry's Law constant indicate that significant loss from soil or plant surfaces to the atmosphere is not an important fate process nih.gov.

Persistence and Half-Life Dynamics in Environmental Matrices

This compound is considered to be moderately persistent in the soil environment herts.ac.uk. Its persistence, often measured by its half-life (the time it takes for 50% of the compound to dissipate), is not static but is influenced by a complex interplay of soil and environmental factors.

Variability Across Soil Types (e.g., Loam, Silt Loam, Sandy Loam)

The persistence of this compound varies significantly among different soil types due to differences in their physical and chemical properties.

Silt Loam Soil: In a silt-loam soil, the half-life of this compound was found to be highly dependent on pH, measuring 7 days at a pH of 6.3 and increasing to 18 days at a pH of 7.8 oup.com.

Loam Soil: Studies comparing two loam soils in Argentina showed different persistence rates. In a Balcarce loam with 7.5% organic matter and a pH of 5.9, half-lives ranged from 30 to 43 days. In contrast, a San Cayetano loam with 4.0% organic matter and a pH of 6.8 exhibited longer half-lives of 50 to 69 days.

Sandy Loam Soil: this compound has been observed to have high mobility in sandy loam soils, which can influence its persistence in the upper soil layers epa.gov. The weaker adsorption in these soils can make it more available for degradation or leaching.

Influence of Soil Physicochemical Properties (Organic Matter Content, Moisture)

The physicochemical properties of soil are critical determinants of this compound's persistence and degradation rate.

Soil pH: Soil pH is one of the most influential factors. The degradation of this compound is faster under acidic conditions and slows considerably as the pH becomes neutral to alkaline. The half-life can be as short as 17–25 days at a pH of 5, but may increase to 70 days at higher pH levels oup.com. This is because the primary degradation pathway, chemical hydrolysis of the sulfonylurea bridge, is acid-catalyzed.

Organic Matter Content: Soil organic matter influences this compound's behavior through sorption. Higher organic matter content generally leads to increased adsorption, which can sometimes reduce the amount of herbicide in the soil solution that is available for microbial degradation or leaching.

Soil Moisture: Soil moisture content affects both microbial activity and chemical hydrolysis. Degradation is generally faster in moist soils where both processes can occur. In air-dry soil, microbial activity ceases, and degradation proceeds at a slower rate through chemical hydrolysis alone. However, this compound will continue to degrade even in dry conditions, albeit more slowly.

Temporal Variability in Field vs. Laboratory Conditions

Direct comparative studies detailing the half-life of this compound in both field and laboratory settings are not widely available in the reviewed literature. However, data from separate studies suggest that degradation rates can differ between the controlled environment of the laboratory and the variable conditions of the field.

Laboratory Studies: Under aerobic laboratory conditions, a soil half-life of 53 days has been reported nih.gov. Laboratory studies allow for the isolation of variables, such as temperature, moisture, and pH, providing insight into their specific effects on degradation rates.

Field Studies: Field-measured half-lives (DT₅₀) for this compound are reported to range from 14 to 42 days herts.ac.uk.

The discrepancy between laboratory and field results is common in pesticide fate studies. Field conditions involve fluctuating temperature, moisture, and sunlight, which can lead to different degradation rates than those observed under the static conditions of a laboratory. Factors such as rainfall, soil temperature variations, and the presence of a more diverse microbial community can accelerate degradation in the field compared to some lab settings. Conversely, conditions like drought or low temperatures in the field could slow degradation significantly. Therefore, laboratory data are best used to understand degradation potential and mechanisms, while field data provide a more realistic measure of environmental persistence.

Sorption and Desorption Processes in Soils

Sorption, the process by which a chemical binds to soil particles, and desorption, its release back into the soil solution, are crucial processes that control the mobility, bioavailability, and ultimate fate of this compound in the environment.

This compound is a weak acid, and its sorption behavior is strongly influenced by soil pH. At pH values below its pKa (4.2), the molecule is predominantly in its neutral form and is more readily adsorbed to soil colloids, particularly organic matter. At pH values above the pKa, this compound exists primarily in its anionic (negatively charged) form, which is more water-soluble and less adsorbed by negatively charged soil particles, leading to greater mobility. Consequently, adsorption is inversely related to soil pH.

Studies have shown that this compound sorption is generally weak in many soil types, as indicated by low Freundlich sorption coefficient (Kf) values. For instance, in one study, Kf values in soils ranged from 0.81 to 1.03. The extent of sorption is positively correlated with organic carbon content.

Desorption studies indicate that a significant portion of sorbed this compound can be released back into the soil solution. In one experiment, between 54% and 65% of the sorbed this compound was desorbed from soils in two washing cycles with a calcium chloride solution. This reversibility suggests that while soil can temporarily retain the herbicide, it can also act as a source, releasing it back into the soil water over time where it can be degraded, taken up by plants, or leached.

Adsorption Isotherms and Kinetics

The adsorption of this compound to soil particles is a critical process that influences its availability for plant uptake, degradation, and transport. The Freundlich isotherm model is commonly used to describe the adsorption behavior of this compound in soil. dergipark.org.tr This model empirically relates the amount of adsorbed herbicide to the concentration of the herbicide in the soil solution at equilibrium.

Studies have shown that the Freundlich sorption coefficient (Kf) for this compound varies depending on the sorbent material. For instance, in a study comparing soils and plant residues, the Kf was highest in hairy vetch residue (6.33), followed by rye residue (3.95), and was significantly lower in soils (ranging from 0.81 to 1.03). lsu.edu The Freundlich exponent 'n', which indicates the non-linearity of the adsorption, has been reported to be between 0.88 and 0.95 for both soils and plant residues, suggesting a nearly linear sorption process. usda.gov

The kinetics of this compound adsorption are characterized by an initial rapid phase, with a significant amount of the herbicide being sorbed within the first hour of contact with the soil or plant residue. usda.gov This is typically followed by a much slower sorption phase, which can continue for an extended period. usda.gov This biphasic kinetic behavior suggests that both easily accessible external surfaces and less accessible internal pores of the soil and organic matter are involved in the adsorption process.

Table 1: Freundlich Adsorption Constants for this compound-ethyl in Different Media

Sorbent Freundlich Kf (µg1-1/n L1/n g-1) Freundlich n Reference Hairy Vetch Residue 6.33 0.95 researchgate.net Rye Residue 3.95 0.95 researchgate.net Soil (No Cover Crop) 1.03 0.88 researchgate.net Soil (Beneath Rye) 0.81 0.89 researchgate.net Soil (Beneath Vetch) 0.92 0.90 researchgate.net

Desorption Characteristics and Hysteresis Phenomena

Desorption, the release of adsorbed this compound back into the soil solution, is a crucial factor determining its persistence and potential for leaching. Studies have indicated that the desorption of this compound is often incomplete, a phenomenon known as hysteresis. researchgate.net This means that the amount of this compound desorbed is less than what would be predicted from the adsorption isotherm, suggesting that a fraction of the herbicide becomes strongly bound to soil components.

The degree of hysteresis can be influenced by soil properties and the initial concentration of the herbicide. For example, in one study, the desorption of this compound-ethyl from two different Chinese soils, brown earth and black soil, was found to be significantly hysteretic. researchgate.net The hysteresis was more pronounced in the black soil, which had a higher content of organic matter and clay. researchgate.net The hysteresis index (HI), a measure of the extent of hysteresis, has been shown to increase with increasing initial concentrations of this compound-ethyl. scirp.org

Research has shown that a significant portion of sorbed this compound can be desorbed with a calcium chloride solution, ranging from 54% to 65% in soils and 42% to 49% in plant residues over two consecutive 24-hour cycles. usda.gov However, even with stronger extractants, a fraction of the this compound may remain irreversibly bound to the soil matrix. usda.gov

Impact of Soil Composition (Clay Content, Organic Carbon) and pH on Sorption

The sorption of this compound is significantly influenced by the physicochemical properties of the soil, particularly its organic carbon content, clay content, and pH.

Organic Carbon: A positive correlation between soil organic carbon content and this compound sorption is well-documented. usda.gov Soils with higher organic matter provide more binding sites for the herbicide molecules, leading to increased adsorption and reduced availability in the soil solution.

Clay Content: The type and amount of clay minerals in the soil also play a role in this compound sorption. While organic matter is often the dominant factor, clays (B1170129) can contribute to adsorption, especially in soils with low organic content. dergipark.org.trresearchgate.net The adsorption on clay minerals is influenced by the cation exchange capacity and the specific surface area of the clays. researchgate.net

pH: Soil pH is a critical factor controlling the sorption of this compound, which is a weak acid with a pKa of 4.2. usda.gov At soil pH values below its pKa, this compound exists predominantly in its neutral, molecular form, which is more readily adsorbed by soil colloids. As the soil pH increases above the pKa, the herbicide molecule deprotonates to become anionic. This negatively charged form is more water-soluble and is repelled by the negatively charged surfaces of clay and organic matter, leading to decreased sorption. usda.govnih.gov Consequently, the potential for this compound to leach increases in alkaline soils.

Table 2: Effect of pH on this compound-ethyl Sorption

Soil Type Original pH Adjusted pH Effect on Sorption Reference Brown Earth 5.70 4.60 Increased Sorption usda.gov Brown Earth 5.70 8.02 Decreased Sorption usda.gov Black Soil 6.32 4.80 Increased Sorption usda.gov Black Soil 6.32 9.16 Decreased Sorption usda.gov

Environmental Transport Mechanisms

The movement of this compound from the point of application to other environmental compartments is governed by several transport mechanisms, including leaching, runoff, spray drift, and interaction with plant residues.

Leaching Potential to Groundwater

This compound is recognized as having the potential to leach through the soil profile and contaminate groundwater. wa.govepa.gov Its mobility in soil is largely dependent on its sorption characteristics, which are in turn influenced by soil properties. In soils with low organic matter, coarse texture (sandy soils), and alkaline pH, the reduced sorption of this compound increases its leaching potential. pesticidestewardship.orgresearchgate.net

The persistence of this compound in the soil, often expressed as its half-life, also contributes to its leaching risk. A longer half-life provides a greater window of opportunity for the herbicide to be transported downwards with percolating water. smagrichem.com The amount and timing of rainfall or irrigation following application are also critical factors, as they provide the driving force for the downward movement of the herbicide through the soil. pesticidestewardship.org

Runoff and Spray Drift to Surface Waters

This compound can be transported to surface water bodies such as streams, rivers, and lakes through surface runoff and spray drift. epa.gov

Runoff: Surface runoff occurs when the rate of water application from rainfall or irrigation exceeds the infiltration capacity of the soil. This compound present in the topsoil layer, either dissolved in the soil water or sorbed to soil particles, can be carried along with the runoff water and eroded sediment into adjacent aquatic systems. usgs.gov The potential for runoff is higher on sloped fields, in fine-textured soils with low permeability, and during intense rainfall events shortly after herbicide application. epa.gov

Spray Drift: During the application of this compound, fine spray droplets can be carried by wind away from the target area and deposited directly onto surface water bodies. epa.gov The extent of spray drift is influenced by factors such as wind speed, nozzle type, spray pressure, and the height of the spray boom above the target. ethz.ch

Interception and Retention by Plant Residues

In conservation tillage systems, a significant amount of applied this compound can be intercepted by crop residues, such as straw from previous crops, that are left on the soil surface. usda.gov This interception can initially reduce the amount of herbicide reaching the soil surface.

Ecological Implications for Non Target Biota in Agricultural Systems

Phytotoxicity to Non-Target Plant Species

Chlorimuron-ethyl (B22764) is known to be highly toxic to sensitive non-target plants epa.gov. Its presence in the environment, even at sublethal concentrations, can lead to significant adverse effects on plant physiology and reproduction.

Terrestrial non-target plants, including those in adjacent habitats, are susceptible to this compound-ethyl exposure via spray drift and runoff epa.govregulations.gov. The herbicide's impact on these plants can manifest in several ways:

Exposure to this compound-ethyl can result in the stunting of non-target terrestrial plants, leading to reduced vegetative growth and biomass epa.govresearchgate.netmst.dk. Even at sublethal doses, plants may exhibit reduced height and leaf area. Suppressed plants may remain green but become non-competitive due to impaired growth epa.gov. Studies have indicated that herbicides like this compound-ethyl can affect assimilate production, impacting the storage and allocation of photosynthates, which in turn reduces plant growth researchgate.net.

Reproductive endpoints are often more sensitive to herbicide exposure than vegetative growth researchgate.netnih.govosti.govau.dk. This compound-ethyl has been shown to cause delays in flowering and a reduction in the number of flowers produced by non-target plants researchgate.netmst.dknih.govosti.gov. Furthermore, seed production can be significantly impaired, a critical factor for the long-term viability of plant populations researchgate.netnih.govosti.gov. Plants exposed during their reproductive stages tend to exhibit greater sensitivity, with reduced seed set observed researchgate.netnih.govosti.gov. For instance, studies have documented that this compound-ethyl can impede flowering in species such as Capsella bursa-pastoris, Anagallis arvensis, Helianthus strumosus, Lobelia inflata, Trifolium pratense, and Taraxacum vulgare researchgate.net.

The severity of phytotoxic effects from this compound-ethyl is dose-dependent. Higher concentrations generally lead to more pronounced impacts on plant growth and reproduction epa.govresearchgate.net. Research has investigated the levels of recovery and the time required for plants to recover from sublethal exposure. Studies indicate that recovery varies significantly among different plant species and the applied doses researchgate.net. While some plants may show signs of recovery in terms of vegetative growth, this recovery does not always translate to a full restoration of reproductive capacity researchgate.net. In some cases, full recovery of biomass is not accompanied by comparable recovery in reproductive output, as energy used for biomass recovery may be diverted from reproductive processes researchgate.net. Recovery times can range from weeks to months, and some species may not fully recover even after extended periods under controlled conditions researchgate.net.

| Herbicide Dose (Relative) | Impact on Vegetative Growth | Impact on Reproductive Phenology | Recovery Potential (Vegetative) | Recovery Potential (Reproductive) |

| Very Low (Sublethal) | Mild stunting, reduced vigor | Delayed flowering, reduced flower number | Partial to full recovery possible | Reduced seed production, potential for impairment |

| Low (Sublethal) | Moderate stunting, reduced biomass | Significant delay in flowering, reduced flower abundance | Partial recovery, may remain stunted | Reduced seed production, delayed seed set |

| Moderate (Sublethal) | Severe stunting, significant biomass reduction | Pronounced flowering delay, significantly fewer flowers | Limited recovery, plants remain non-competitive | Severely reduced seed production, potential for no viable seeds |

| High (Lethal/Near-Lethal) | Necrosis, death of growing points | Cessation of flowering, no seed production | N/A (plant death) | N/A (plant death) |

This compound-ethyl has the potential to enter aquatic environments through spray drift and surface runoff from treated agricultural areas epa.govcarovail.comepa.gov. Studies indicate that this compound-ethyl is very toxic to algae and vascular aquatic plants, although it is practically non-toxic to diatoms epa.gov. This high toxicity to sensitive aquatic plant life means that even low concentrations entering water bodies can pose a significant risk to these organisms. The presence of vegetative buffer strips between application sites and surface water features is recommended to mitigate the potential loading of this compound-ethyl from runoff carovail.comepa.gov.

Compound Name List:

this compound-ethyl

Herbicide Resistance Evolution in Weed Populations

Mechanisms of Resistance Development to ALS Inhibitors

Resistance to ALS-inhibiting herbicides, including Chlorimuron, primarily develops through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.org, nih.gov, researchgate.net, frontiersin.org.

Target-Site Resistance (TSR)

TSR occurs when genetic mutations alter the ALS enzyme's structure, preventing the herbicide from binding effectively to its active site. mdpi.com, nih.gov, researchgate.net. These mutations typically involve single amino acid substitutions at specific conserved positions within the ALS enzyme. nih.gov, researchgate.net. At least eight key amino acid positions have been identified where substitutions can confer resistance, including Ala-122, Pro-197, Ala-205, Phe-206, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. nih.gov, mdpi.com, frontiersin.org.

Common Mutations and Cross-Resistance:

Pro197: Substitutions at this position, such as Pro197Ser or Pro197Thr, are frequently observed and can confer high resistance to sulfonylurea (SU) and triazolopyrimidine (TP) herbicides, while often showing less resistance to imidazolinone (IMI) herbicides. frontiersin.org, mdpi.com, mdpi.com, unl.edu, frontiersin.org.

Trp574: Mutations at this site, particularly Trp574Leu, are known to confer broad resistance across multiple ALS inhibitor families, including SU, IMI, and others. frontiersin.org, nih.gov, mdpi.com, mdpi.com, frontiersin.org.

Asp376 and Ser653: Substitutions at these positions can also confer resistance to all five major ALS inhibitor chemical groups. mdpi.com.

Weeds can accumulate multiple mutations in the ALS gene, leading to a greater level of resistance and broader cross-resistance to different ALS inhibitor families. nih.gov, unl.edu.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms involve physiological processes other than direct alteration of the herbicide's target site. For ALS inhibitors, the most common NTSR mechanism is enhanced herbicide metabolism. nih.gov, researchgate.net, frontiersin.org. This involves increased activity of detoxifying enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs), which break down the herbicide molecule. frontiersin.org, nih.gov, researchgate.net, frontiersin.org. For instance, This compound-ethyl (B22764) can be detoxified via enzymatic conjugation with glutathione catalyzed by GST. cdnsciencepub.com. Other documented NTSR mechanisms include altered herbicide translocation within the plant, reduced absorption, or sequestration of the herbicide into cellular compartments. nih.gov, researchgate.net. NTSR can often confer resistance to a wider range of herbicides, including those with different modes of action, making it a particularly challenging form of resistance to manage. nih.gov, researchgate.net.

Data Table 1: Common Target-Site Mutations and Resistance Profiles for ALS Inhibitors

| Mutation Site (Amino Acid Position) | Common Amino Acid Substitution | Resistance Profile to ALS Inhibitor Families | Primary Herbicide Families Affected | References |

| Pro197 | Pro197Ser, Pro197Thr | High resistance to SU, TP; moderate to IMI | Sulfonylureas (SU), Triazolopyrimidines (TP) | frontiersin.org, mdpi.com, mdpi.com, unl.edu, frontiersin.org |

| Trp574 | Trp574Leu | Broad resistance to SU, IMI, TP, etc. | Sulfonylureas (SU), Imidazolinones (IMI), Triazolopyrimidines (TP), etc. | frontiersin.org, nih.gov, mdpi.com, mdpi.com, frontiersin.org |

| Asp376 | Asp376Glu | Resistance to all five ALS inhibitor families | Sulfonylureas (SU), Imidazolinones (IMI), Triazolopyrimidines (TP), Pyrimidinyl(thio)benzoate (PTB), Sulfonylaminocarbonyltriazolinone (SCT) | mdpi.com |

| Ser653 | Ser653Asn | Resistance to all five ALS inhibitor families | Sulfonylureas (SU), Imidazolinones (IMI), Triazolopyrimidines (TP), Pyrimidinyl(thio)benzoate (PTB), Sulfonylaminocarbonyltriazolinone (SCT) | mdpi.com, mdpi.com |

Note: Resistance profiles can vary depending on the specific weed species and the exact nature of the amino acid substitution.

Ecological Dynamics and Spread of Resistant Weed Biotypes

The widespread adoption and intensive use of ALS-inhibiting herbicides, including this compound, have led to the rapid evolution and proliferation of resistant weed populations globally. researchgate.net. Over 170 weed species worldwide have developed resistance to ALS inhibitors, making it the most prevalent herbicide class for resistance evolution. frontiersin.org.

Selection Pressure and Prevalence

The strong selection pressure exerted by ALS inhibitors, due to their high efficacy at low application rates and potential soil residual activity, accelerates the selection of resistant biotypes. researchgate.net. In many cropping systems, ALS inhibitors have been used repeatedly as the primary weed control method, significantly increasing the prevalence of resistance. researchgate.net. For instance, in the UK, resistance to ALS sulfonylurea herbicides was first identified in common chickweed (Stellaria media), common poppy (Papaver rhoeas), and scentless mayweed (Tripleurospermum inodorum) in the early 2000s, with resistant poppy being the most common. ahdb.org.uk.

Spread of Resistance

Resistance genes are disseminated through various ecological and agricultural mechanisms. Seed dispersal via farm machinery, wind, water, and contaminated crop seed facilitates the spread of resistant weed seeds. researchgate.net. Gene flow through pollen transfer can also contribute to the dissemination of resistance traits within and between weed populations. researchgate.net. Furthermore, agricultural practices such as monoculture, limited crop rotation, and the use of contaminated inputs can inadvertently promote the spread of resistant weeds. frontiersin.org.

Cross-Resistance and Fitness Costs

Target-site mutations often confer cross-resistance, meaning a weed population resistant to one ALS inhibitor may also be resistant to other herbicides within the same chemical class, even if they have not been directly selected for. frontiersin.org, mdpi.com, nih.gov, mdpi.com, unl.edu, frontiersin.org. For example, Erigeron sumatrensis populations in Brazil have demonstrated cross-resistance to both this compound-ethyl and cloransulam-methyl, linked to a Pro197Ser mutation in the ALS gene. mdpi.com, nih.gov. Similarly, Amaranthus palmeri populations in Arkansas exhibit broad cross-resistance to multiple ALS inhibitor families, primarily due to the Trp574Leu mutation. nih.gov. In many instances, the evolution of resistance does not impose a significant fitness cost on the weed in the absence of herbicide selection, allowing resistant biotypes to persist and spread readily. researchgate.net.

Data Table 2: Documented ALS-Inhibitor Resistant Weed Species and Resistance Mechanisms

| Weed Species | Primary Resistance Mechanism | Key Target-Site Mutation(s) | Other Mechanisms Documented | Examples of Affected ALS Inhibitors | References |

| Amaranthus palmeri | TSR | Trp574Leu, Ala122Thr, Pro197Ala, Ser653Asn | Potential NTSR (in some cases) | Multiple SU, IMI, TP, etc. | nih.gov |

| Lolium rigidum | TSR, NTSR | Pro197, Trp574 (TSR) | Enhanced metabolism (NTSR) | SU, IMI | frontiersin.org |

| Erigeron sumatrensis | TSR | Pro197Ser | Unlikely P450 involvement | This compound-ethyl, Cloransulam-methyl | mdpi.com, nih.gov |

| Chenopodium album | TSR | Ala122Thr (to specific ALSIs) | Potential metabolic NTSR | Thifensulfuron-methyl (specific), others variable | mdpi.com |

| Amaranthus tuberculatus | NTSR | N/A (for moderate resistance) | Enhanced metabolism | Multiple ALS inhibitor families | cambridge.org |

| Stellaria media (Chickweed) | TSR | Not specified in source | Not specified | Sulfonylureas | ahdb.org.uk |

| Papaver rhoeas (Poppy) | TSR | Not specified in source | Not specified | Sulfonylureas | ahdb.org.uk |

| Tripleurospermum inodorum (Scentless Mayweed) | TSR | Not specified in source | Not specified | Sulfonylureas | ahdb.org.uk |

Agronomic Strategies for Resistance Mitigation and Management

Effective management of herbicide resistance to ALS inhibitors, such as this compound, requires a multi-faceted approach that integrates various agronomic practices. The goal is to reduce selection pressure and delay the evolution and spread of resistant weed biotypes. awiner.com, smagrichem.com, ahdb.org.uk.

Herbicide Rotation and Tank Mixing

Rotating herbicides with different modes of action (MoA) is a cornerstone strategy for resistance management. awiner.com, smagrichem.com, ahdb.org.uk. This involves alternating ALS inhibitors (HRAC Group 2) with herbicides from other groups, such as PPO inhibitors (Group 14), VLCFA inhibitors (Group 15), or synthetic auxins (Group 4). smagrichem.com. Tank-mixing ALS inhibitors with herbicides from different MoAs can also provide broader spectrum control and reduce the selection for resistance to a single MoA. awiner.com. For example, combining this compound-ethyl with herbicides like Acetochlor, Glyphosate, or Quizalofop-p-ethyl (B1662796) is a common practice to broaden the weed control spectrum and manage resistance. awiner.com.

Integrated Weed Management (IWM)

IWM strategies combine chemical control with non-chemical methods to create a more robust and sustainable weed management system. mdpi.com. These practices can include:

Cultural Practices: Implementing crop rotation, optimizing planting dates, using cover crops, and managing crop density can help suppress weed emergence and competition, thereby reducing reliance on herbicides. mdpi.com.

Mechanical Control: Tillage, cultivation, and hand-weeding can be effective in removing weeds, especially in conjunction with chemical control. mdpi.com.

Seed Bank Management: Practices that reduce weed seed production and viability, such as harvesting weeds before they set seed or using tillage to bury weed seeds, can help deplete the resistant weed seed bank over time.

Monitoring and Diversification

Regular monitoring of weed populations for the presence of resistance is essential for timely intervention. mdpi.com. Identifying resistant biotypes early allows for the implementation of targeted management strategies. mdpi.com. Diversifying weed management tactics, including the use of different herbicide chemistries and non-chemical methods, is critical to prevent the repeated selection for specific resistance mechanisms. mdpi.com. Avoiding the sole reliance on ALS inhibitors year after year is paramount. ahdb.org.uk.

Data Table 3: Agronomic Strategies for Managing ALS-Inhibitor Resistance

| Strategy | Description | Examples/Notes | References |

| Herbicide Rotation | Alternating herbicide applications with different modes of action (MoA) over time. | Rotate HRAC Group 2 (ALS inhibitors) with Group 14 (PPO), Group 15 (VLCFA), or Group 4 (Synthetic Auxins). | awiner.com, smagrichem.com, ahdb.org.uk |

| Tank Mixing/Sequencing | Combining or applying herbicides from different MoAs in the same season or application. | Tank mix this compound-ethyl with Acetochlor, Glyphosate, or Quizalofop-p-ethyl. Use ALS inhibitors in sequence with other MoAs. | awiner.com, smagrichem.com, ahdb.org.uk |

| Integrated Weed Management (IWM) | Combining chemical control with non-chemical methods. | Crop rotation, cover crops, tillage, mechanical weeding, managing crop density, reducing weed seed production. | mdpi.com, mdpi.com |

| Monitoring & Identification | Regularly scouting fields to identify weed species and assess the presence and extent of herbicide resistance. | Early detection allows for timely and targeted management interventions. | mdpi.com |

| Diversification of Tactics | Employing a variety of weed control methods to avoid consistent selection pressure on any single resistance mechanism. | Use different herbicide chemistries, mechanical methods, and cultural practices. | mdpi.com |

| Avoidance of Sole Reliance | Preventing the exclusive use of ALS inhibitors as the primary weed control method in successive growing seasons. | Crucial for preventing rapid resistance evolution. | ahdb.org.uk |

Interactions of Chlorimuron with Other Agrochemicals and Adjuvants

Synergistic Effects in Herbicide Combinations

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. Tank-mixing chlorimuron with certain herbicides has demonstrated synergistic activity, enhancing the control of specific weed species.

Research has shown that combinations of this compound, an acetolactate synthase (ALS) inhibitor, with protoporphyrinogen oxidase (PPO) inhibiting herbicides can lead to synergistic responses. For instance, applying this compound with acifluorfen, fomesafen, or lactofen has resulted in synergistic control of weeds like prickly sida (Sida spinosa L.) and pitted morningglory (Ipomoea lacunosa L.). awsjournal.orgscielo.br Similarly, while not involving this compound directly, studies on other ALS inhibitors like imazethapyr have shown that combinations with glyphosate can be synergistic for the control of pitted morningglory. cambridge.org This enhancement in efficacy allows for more effective management of challenging weed populations. scielo.br

Table 1: Examples of Synergistic Interactions with this compound

| This compound Combination | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| This compound + Acifluorfen | Prickly Sida (Sida spinosa L.), Pitted Morningglory (Ipomoea lacunosa L.) | Increased control compared to individual applications. | awsjournal.orgscielo.br |

| This compound + Fomesafen | Prickly Sida (Sida spinosa L.), Pitted Morningglory (Ipomoea lacunosa L.) | Enhanced efficacy against target weeds. | awsjournal.orgscielo.br |

| This compound + Lactofen | Prickly Sida (Sida spinosa L.), Pitted Morningglory (Ipomoea lacunosa L.) | Greater than expected weed control. | awsjournal.orgscielo.br |

Antagonistic Effects and Reduced Efficacy

Antagonism is an interaction where the combined effect of two herbicides is less than the sum of their individual effects, often resulting in reduced weed control. This is a significant concern in weed management, as it can lead to control failures.

A common example of antagonism involves tank-mixing ALS inhibitors like this compound with graminicides (Group 1 herbicides) that target grasses. Field and greenhouse studies have documented that combining this compound or imazaquin with herbicides such as fluazifop-P, haloxyfop, quizalofop, or sethoxydim can reduce the control of grass species like red rice or barnyardgrass by up to 53%. scielo.br Bentazon has also been shown to cause antagonism with certain graminicides, reducing barnyardgrass control. cabidigitallibrary.org While this compound is considered complementary with glyphosate, other herbicides like fomesafen and sulfentrazone are generally antagonistic due to decreased absorption and translocation of glyphosate. cambridge.orgcabidigitallibrary.org

Table 2: Examples of Antagonistic Interactions with this compound

| This compound Combination | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| This compound + Fluazifop-P | Red Rice (Oryza sativa L.), Barnyardgrass (Echinochloa crus-galli) | Reduced grass control by up to 53%. | scielo.br |

| This compound + Haloxyfop | Red Rice, Barnyardgrass | Decreased efficacy of the graminicide. | scielo.br |

| This compound + Quizalofop | Red Rice, Barnyardgrass | Reduced grass control. | scielo.br |

| This compound + Sethoxydim | Red Rice, Barnyardgrass | Reduced efficacy on target grass species. | scielo.br |

| This compound + Bentazon | Barnyardgrass (Echinochloa crus-galli) | Antagonism reduced barnyardgrass control to 78%. | cabidigitallibrary.org |

Additive Responses in Mixed Applications

An additive effect occurs when the combined action of two herbicides is equal to the sum of their individual effects. This type of interaction is often desirable as it allows for a broader spectrum of weed control without a loss of efficacy.

Tank mixtures of this compound and glyphosate are generally reported to have an additive response. cambridge.orgcabidigitallibrary.org This combination is common in soybean production, where glyphosate provides broad-spectrum control of many grass and broadleaf weeds, while this compound adds residual activity and enhanced control of certain broadleaf weeds. smagrichem.comgreenbook.netepa.gov For example, adding this compound to glyphosate can improve the control of hemp sesbania compared to glyphosate applied alone. cambridge.org Studies have shown that all combinations of imazethapyr, another ALS inhibitor, with glyphosate were additive for the control of entireleaf morningglory. cabidigitallibrary.org

Table 3: Examples of Additive Interactions with this compound

| This compound Combination | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| This compound + Glyphosate | General broadleaf and grass weeds | Combined effect is the sum of individual effects; broadens control spectrum. | cambridge.orgcabidigitallibrary.org |

| This compound + Glyphosate | Hemp Sesbania (Sesbania herbacea) | Increased control to 88% compared to 45% with glyphosate alone. | cambridge.org |

Physiological and Biochemical Bases of Herbicide Interactions

The interactions between herbicides in a mixture are governed by their effects on the physiological and biochemical processes within the target plant, primarily absorption, translocation, and metabolism. awsjournal.org

The uptake of an herbicide through the leaf surface and its movement throughout the plant are critical for its efficacy. The presence of another herbicide or an adjuvant in a tank mix can either enhance or inhibit these processes.

Enhanced Absorption : Adjuvants such as nonionic surfactants and urea (B33335) ammonium nitrate (UAN) solutions are known to increase the absorption and translocation of this compound. cambridge.org Studies using radiolabeled herbicides have provided direct evidence of these interactions. For instance, the addition of glyphosate has been shown to increase the absorption of 14C-chlorimuron in Palmer amaranth and velvetleaf. cambridge.org This suggests that glyphosate may alter the leaf surface or plant membranes in a way that facilitates the uptake of this compound. cambridge.org

Reduced Absorption and Translocation : In cases of antagonism, one herbicide can interfere with the uptake and movement of another. For example, the herbicide fomesafen has been found to decrease the absorption and translocation of 14C-glyphosate in several weed species, which explains the antagonistic interaction often observed between these two compounds. cambridge.org In contrast, the addition of this compound did not reduce the absorption or translocation of 14C-glyphosate, supporting the observation that their interaction is typically additive rather than antagonistic. cambridge.org

Once absorbed, herbicides are subject to metabolic processes within the plant that can detoxify them. The rate of metabolism is a key factor in a plant's tolerance to an herbicide. cambridge.org Herbicide interactions can occur when one compound influences the metabolic fate of another.

The tolerance of different plant species to this compound is directly correlated with their ability to metabolize the herbicide into inactive compounds. cambridge.org Species that are highly tolerant, such as soybeans, can rapidly metabolize this compound, while susceptible weeds like common cocklebur metabolize it very slowly. cambridge.org Research indicates that peanuts exhibit increased tolerance to this compound as they mature, which is attributed to both reduced absorption and more extensive metabolism of the herbicide in older plants. cambridge.org

While direct evidence of one herbicide altering the metabolism of this compound in a tank mix is complex, it is a recognized mechanism for herbicide interactions. awsjournal.org An increase in the metabolism of one herbicide due to the presence of another can lead to antagonism. awsjournal.org Conversely, if a compound were to inhibit the enzymes responsible for detoxifying this compound, a synergistic effect could potentially be observed.

Analytical Methodologies for Environmental Monitoring of Chlorimuron

Sample Preparation Techniques for Environmental Matrices (Soil, Water, Plant Tissues)

Effective sample preparation is a critical first step to isolate chlorimuron from complex environmental matrices, remove interfering substances, and concentrate the analyte for accurate quantification. The choice of technique depends on the specific matrix (soil, water, or plant tissue) and the subsequent analytical method.

Several methods are employed to extract and purify this compound from environmental samples.

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. For instance, LLE can be used as a cleanup step in the analysis of soil samples, where an aqueous extract is partitioned with a solvent like chloroform to separate this compound from water-soluble interferences youngin.com.

Solid-Phase Extraction (SPE) : SPE is a widely used and efficient technique for both cleanup and concentration. For soil analysis, a common procedure involves extracting the soil with a solvent such as ethyl acetate, followed by passing the extract through an SPE cartridge, like a C8 Empore™ extraction disk, to purify the sample. epa.gov this compound is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of an organic solvent. epa.govresearchgate.net This technique is also effective for water samples, where large volumes of water can be passed through an SPE cartridge to extract and concentrate sulfonylurea herbicides. acs.org

Immunoaffinity Purification (or Immunoaffinity Chromatography - IAC) : This highly selective technique utilizes antibodies specific to This compound-ethyl (B22764). In this method, anti-chlorimuron-ethyl antibodies are immobilized on a solid support (e.g., Protein G Sepharose) within a column. nih.gov When a crude sample extract, such as one from soil, is passed through the column, the antibodies bind specifically to this compound-ethyl, while other matrix components are washed away. This method is particularly effective at removing matrix effects that can interfere with sensitive assays like ELISA. nih.gov To further enhance purification, a pre-column containing a material like epoxy-coupled 1,6-diaminohexane (EAH) Sepharose can be used to remove organic acids before the IAC step. nih.gov

QuEChERS : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation approach for multi-residue pesticide analysis in food and agricultural products, including plant tissues. hpst.czthermofisher.com It typically involves an extraction step with acetonitrile followed by a cleanup step known as dispersive solid-phase extraction (dSPE), where sorbents are added to the extract to remove interfering matrix components like fatty acids and pigments. hpst.cz

Table 1: Comparison of Extraction and Purification Methods for this compound

| Method | Target Matrix | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Soil, Water | Partitioning between a solid sorbent and a liquid phase. | High recovery, good concentration factor, reduced solvent use compared to LLE. researchgate.net | Can be affected by matrix components clogging the cartridge. |

| Immunoaffinity Chromatography (IAC) | Soil | Highly specific antigen-antibody binding. | Excellent selectivity, significantly reduces matrix effects. nih.gov | Higher cost, capacity of the column can be limited. nih.gov |

| Liquid-Liquid Extraction (LLE) | Soil, Water | Partitioning between two immiscible liquid phases. | Simple, well-established technique. | Can be labor-intensive and require large volumes of organic solvents. |

| QuEChERS | Plant Tissues | Acetonitrile extraction followed by dSPE cleanup. | Fast, simple, uses minimal solvent, suitable for multi-residue analysis. thermofisher.com | Matrix effects can still be a challenge for highly complex matrices. |

To achieve the low detection limits required for environmental monitoring, concentrating the analyte is often necessary.

One primary strategy is integrated into the Solid-Phase Extraction (SPE) process itself. Large volumes of a water sample or a dilute soil/plant extract can be passed through an SPE cartridge, which retains the this compound. The herbicide is then eluted with a very small volume of solvent, achieving a significant concentration factor. acs.org

Another effective method involves solvent evaporation. After extraction with a volatile solvent like ethyl acetate, the solution can be evaporated to dryness, often under a gentle stream of nitrogen. epa.gov The dried residue is then redissolved (reconstituted) in a much smaller, precise volume of a solvent compatible with the analytical instrument, such as the initial mobile phase for HPLC analysis. epa.gov

Immunoaffinity chromatography also serves as a powerful pre-concentration tool. By selectively capturing this compound from a large volume of extract and then eluting it into a small volume, the technique was shown to increase assay sensitivity by as much as 100-fold. nih.gov Modern microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME), are also being developed for pesticide analysis to achieve high pre-concentration factors while minimizing solvent use. scielo.brresearchgate.net

Chromatographic and Spectrometric Detection Techniques

Following sample preparation, advanced analytical instruments are used to separate, identify, and quantify this compound. Liquid chromatography is the dominant technique due to the chemical properties of sulfonylurea herbicides.

HPLC is the most common technique for the analysis of this compound and other sulfonylureas, which can be thermally unstable and thus difficult to analyze by gas chromatography. acs.org

A variety of HPLC methods have been developed:

Multi-dimensional HPLC : One method for soil analysis uses a multi-dimensional HPLC system with two columns in series (e.g., a Zorbax® SB-Cyano followed by a Zorbax®-ODS) and UV absorbance detection at 240 nm. epa.gov This approach uses a "heart-cutting" technique, where the fraction containing this compound from the first "clean-up" column is selectively transferred to a second analytical column for further separation, enhancing selectivity. epa.gov

Reversed-Phase HPLC : A rapid reversed-phase HPLC (RP-HPLC) method can simultaneously determine this compound-ethyl and its metabolites in soil and water. nih.gov This method typically uses an RP-18 column with a mobile phase like methanol-water and UV detection around 230 nm. nih.gov Another RP-HPLC method for analyzing this compound-ethyl in plant stems utilized a C18 column with a mobile phase of pH 3.5 phosphate buffer and acetonitrile. researchgate.net

The recoveries for HPLC methods are generally high, often ranging from 80% to over 90%. acs.orgnih.gov The limit of detection (LOD) for a multi-dimensional HPLC-UV method in soil has been reported as 0.200 ppb. epa.gov

Table 2: Examples of HPLC Methods for this compound Analysis

| Method | Column | Mobile Phase | Detector | Limit of Quantitation (LOQ) | Application |

| Multi-dimensional HPLC epa.gov | Zorbax® SB-Cyano and Zorbax®-ODS | Acetonitrile / Phosphate Buffer | UV (240 nm) | 0.400 ppb | Soil |

| Reversed-Phase HPLC nih.gov | RP-18 | Methanol / Water (70:30 v/v) | UV (230 nm) | Not specified | Soil, Water |

| Reversed-Phase HPLC researchgate.net | C18 | Acetonitrile / Phosphate Buffer (pH 3.5) | UV | Not specified | Plant Stems (Oryza sativa) |

| Normal-Phase HPLC acs.org | Not specified | Not specified | Photoconductivity | 0.01 ppm | Crops (Soybeans, Wheat, Corn) |

Direct analysis of sulfonylurea herbicides like this compound by gas chromatography is challenging due to their thermal instability at the high temperatures used in GC injectors and columns. acs.org Traditional GC-based methods often require a chemical derivatization step to convert the analyte into a more volatile and thermally stable form before analysis. youngin.com

Despite these challenges, GC-MS/MS is frequently used in broad, multi-residue pesticide screening methods. hpst.czusgs.gov In these applications, samples are often prepared using the QuEChERS method, and the final extract may be analyzed by both LC-MS/MS and GC-MS/MS to cover a wide range of different pesticide classes. thermofisher.com While less ideal for targeted this compound analysis compared to LC-MS, its inclusion in general screening provides a broader picture of potential co-contaminants.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound in environmental samples. It offers superior sensitivity and selectivity compared to HPLC with UV or other conventional detectors.

This technique allows for the analysis of chlorinated acid herbicides at picogram levels directly from the sample extract without any need for derivatization. youngin.com The process involves separation of the compound using an HPLC system, followed by ionization, typically using electrospray ionization (ESI) in negative ion mode. youngin.comca.gov

The ionized molecules are then passed into a tandem mass spectrometer, which operates in a mode called Multiple Reaction Monitoring (MRM). In MRM, the first mass analyzer (quadrupole) is set to select the specific mass of the this compound parent ion. This ion is then fragmented in a collision cell, and the second mass analyzer is set to detect only specific, characteristic fragment ions (product ions). youngin.comca.gov This two-stage mass filtering provides extremely high selectivity, effectively eliminating interferences from the sample matrix and resulting in very low detection limits. youngin.comthermofisher.com LC-MS/MS is routinely used to analyze for pesticide residues in diverse matrices such as soil, water, and sediment. youngin.comusgs.gov

While Time-of-Flight Mass Spectrometry (TOF-MS) can also be coupled with LC for high-resolution, accurate-mass screening of pesticides, tandem quadrupole (MS/MS) systems operating in MRM mode are generally preferred for targeted quantification due to their exceptional sensitivity and robustness.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable alternative to traditional chromatographic methods for the environmental monitoring of this compound. acs.org This immunochemical technique offers a rapid, cost-effective, and sensitive method for detecting and quantifying the herbicide in various environmental matrices, such as water and soil. usgs.govcreative-diagnostics.com The principle of ELISA relies on the specific binding between an antibody and its target antigen, in this case, this compound. usgs.gov For small molecules like herbicides, a competitive ELISA format is typically employed.

In a competitive ELISA for this compound, a known amount of a this compound-protein conjugate is immobilized onto the surface of a microplate. The environmental sample, potentially containing the this compound analyte, is mixed with a limited amount of specific anti-Chlorimuron antibodies and added to the plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibodies. Consequently, a higher concentration of this compound in the sample results in fewer antibodies binding to the plate, leading to a weaker signal. The signal is generated by a secondary antibody linked to an enzyme that produces a measurable color change upon the addition of a substrate. The concentration of this compound in the sample is inversely proportional to the color intensity. usgs.gov